molecular formula C7H6N2O4S B12827715 2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid CAS No. 321579-49-1

2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid

Cat. No.: B12827715
CAS No.: 321579-49-1
M. Wt: 214.20 g/mol
InChI Key: TWEYXEBLUKVSJU-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions . The product formation depends on the structure of the starting reagents and the reaction conditions, such as temperature and solvent used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid apart is its broad range of biological activities and its potential as a versatile building block in synthetic chemistry. Its unique structure allows for various functionalizations, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

321579-49-1

Molecular Formula

C7H6N2O4S

Molecular Weight

214.20 g/mol

IUPAC Name

2-(6-hydroxy-3-oxoimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid

InChI

InChI=1S/C7H6N2O4S/c10-4-2-9-6(13)3(1-5(11)12)14-7(9)8-4/h2-3,10H,1H2,(H,11,12)

InChI Key

TWEYXEBLUKVSJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C(=O)C(S2)CC(=O)O)O

Origin of Product

United States

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